

# DBPR112: A Potent Inhibitor of EGFR Activating and Resistance Mutations

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## Compound of Interest

Compound Name: DBPR112

Cat. No.: B606981

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.<sup>[1]</sup> Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations remains a significant clinical challenge. **DBPR112**, also known as Gozanertinib, is a novel, orally active, furanopyrimidine-based irreversible EGFR inhibitor that has demonstrated potent activity against both wild-type (WT) EGFR and a range of clinically relevant activating and resistance mutations.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the preclinical data on **DBPR112**'s activity against EGFR mutations, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

## Core Concepts and Mechanism of Action

**DBPR112** functions as an irreversible inhibitor by covalently binding to the ATP-binding site within the kinase domain of EGFR.<sup>[2]</sup> This covalent modification blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.<sup>[2][4]</sup> A key feature of **DBPR112** is its potent inhibitory activity against the L858R/T790M double mutation, which confers resistance to first and second-generation EGFR TKIs.<sup>[3]</sup> Furthermore, it has shown

significant efficacy against EGFR and HER2 exon 20 insertion mutations, a group of mutations for which therapeutic options are limited.[3][5]

## Quantitative Data

The following tables summarize the in vitro enzymatic and cellular activities of **DBPR112** against various EGFR mutations and in different cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of **DBPR112** Against EGFR Kinases

Target Enzyme	IC50 (nM)
EGFR WT	15[6]
EGFR L858R/T790M	48[6]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of **DBPR112** required to inhibit the enzymatic activity of the purified kinase by 50%.

Table 2: In Vitro Cellular Antiproliferative Activity of **DBPR112**

Cell Line	Relevant EGFR Mutation(s)	CC50 (nM)
HCC827	delE746-A750 (Exon 19 deletion)	25[6]
H1975	L858R / T790M	620[6]
A431	Wild-Type (overexpressed)	1020[6]

CC50 (Half-maximal cytotoxic concentration) values represent the concentration of **DBPR112** required to inhibit the proliferation of the cancer cell lines by 50%.

Table 3: In Vivo Antitumor Efficacy of **DBPR112** in Xenograft Models

Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (%)
HCC827	20-50 mg/kg, p.o., 5 days/week for 2 weeks	Significant tumor growth reduction[6]
H1975	50 mg/kg, p.o., once daily for 15 days	34[6]

p.o. = per os (by mouth)

## Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **DBPR112** are provided below.

### EGFR Kinase Inhibition Assay (Luminescent)

This assay determines the in vitro inhibitory activity of a compound against purified EGFR kinase by measuring the amount of ADP produced in the kinase reaction.

- Materials:
  - Purified recombinant EGFR enzyme (WT and mutants)
  - Poly(Glu,Tyr) 4:1 peptide substrate
  - Adenosine triphosphate (ATP)
  - Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA)
  - **DBPR112** (test inhibitor)
  - Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
  - Prepare a serial dilution of **DBPR112** in the kinase assay buffer.

- In a 96-well plate, add the diluted **DBPR112** or control (DMSO for 100% activity, no enzyme for background).
- Add the kinase reaction master mix containing the peptide substrate and ATP to each well.
- Initiate the reaction by adding the diluted EGFR enzyme to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.
- Incubate at room temperature for 40 minutes.
- Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each **DBPR112** concentration and determine the IC50 value by fitting the data to a dose-response curve.

## Cell Proliferation Assay (MTS-based)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

- Materials:
  - Cancer cell lines (e.g., HCC827, H1975, A431)
  - Complete cell culture medium
  - **DBPR112**
  - MTS reagent
  - 96-well cell culture plates

- Procedure:
  - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Treat the cells with a serial dilution of **DBPR112** and incubate for a specified period (e.g., 72 hours).
  - Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
  - Measure the absorbance of the formazan product at 490 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

## Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated EGFR, in cell lysates.

- Materials:
  - Cancer cell lines
  - **DBPR112**
  - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  - Protein assay kit (e.g., BCA assay)
  - SDS-PAGE gels
  - PVDF membranes
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti- $\beta$ -actin)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Procedure:
  - Culture the cells and treat them with various concentrations of **DBPR112** for a specified time.
  - Lyse the cells and determine the protein concentration of the lysates.
  - Separate the proteins by size using SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.

## Xenograft Tumor Model

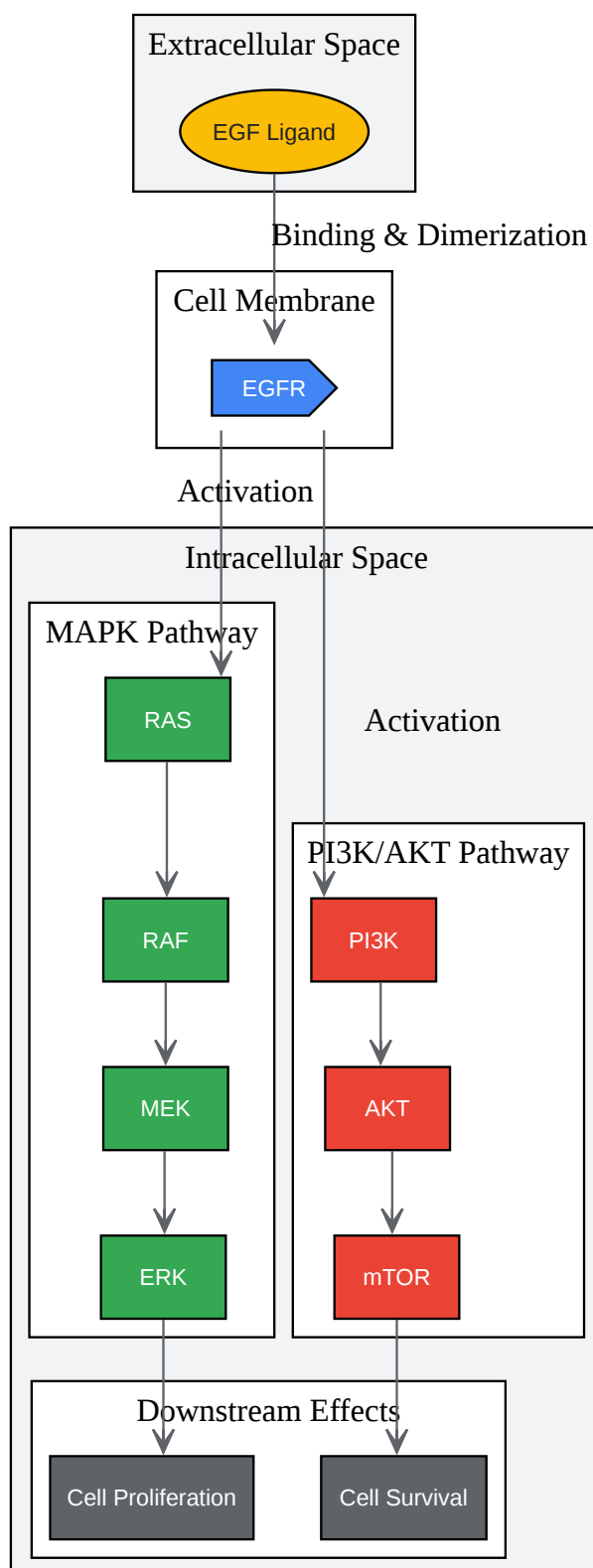
This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.

- Materials:
  - Immunocompromised mice (e.g., nude or SCID mice)
  - Cancer cell lines
  - Matrigel (optional)
  - **DBPR112** formulation for oral administration
  - Calipers for tumor measurement

- Procedure:
  - Subcutaneously inject a suspension of cancer cells (e.g., HCC827 or H1975) into the flank of the mice.
  - Allow the tumors to grow to a palpable size.
  - Randomize the mice into treatment and control groups.
  - Administer **DBPR112** or vehicle control orally according to the specified dosing regimen.
  - Measure the tumor volume and body weight of the mice regularly.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis.
  - Calculate the tumor growth inhibition for the treated groups compared to the control group.

## Visualizations

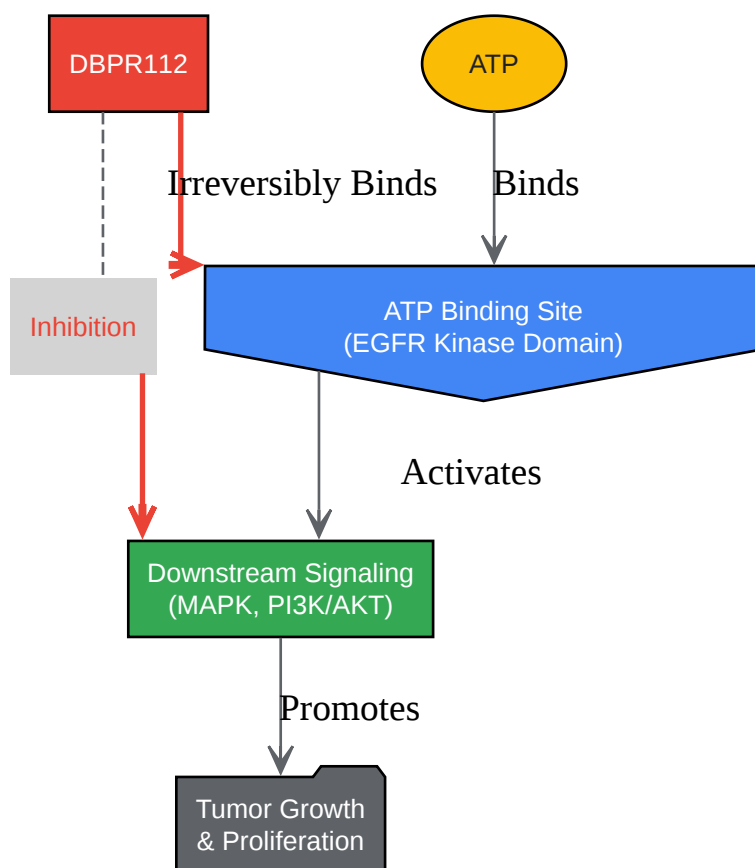
The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of **DBPR112**, and a typical experimental workflow.



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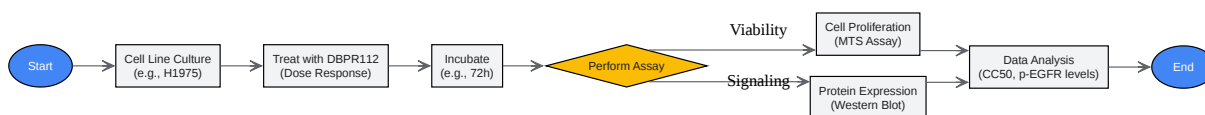
### EGFR Signaling Pathway





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### Mechanism of Action of **DBPR112**



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### In Vitro Experimental Workflow

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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